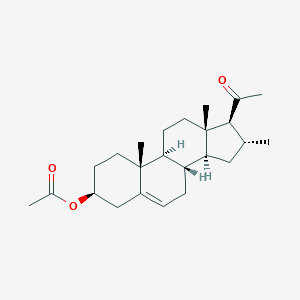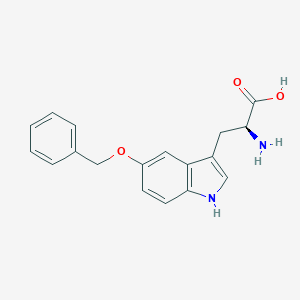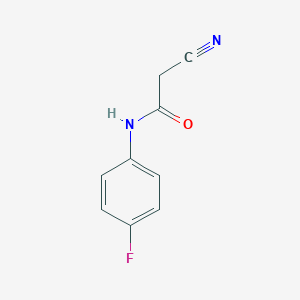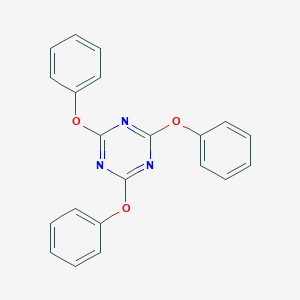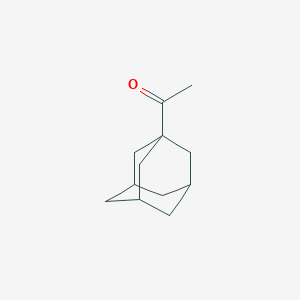![molecular formula C14H16N6O3 B167596 Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester CAS No. 1680-16-6](/img/structure/B167596.png)
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research due to its unique properties and mechanism of action. In
作用機序
The mechanism of action of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the inhibition of various enzymes and proteins in the body. The compound binds to the active sites of these enzymes and proteins, thereby preventing their normal functioning. This leads to the disruption of various biological processes, which in turn results in the observed biological effects of the compound.
生化学的および生理学的効果
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antiviral properties, inhibiting the replication of various viruses. The compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to have anti-inflammatory properties, reducing inflammation in various tissues.
実験室実験の利点と制限
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. It has a high level of purity, making it suitable for use in various assays and experiments. However, the compound has some limitations, including its toxicity and potential side effects. Careful handling and use of appropriate protective equipment are necessary to ensure the safety of researchers working with the compound.
将来の方向性
There are several future directions for research on Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester. One potential direction is the development of new derivatives of the compound with improved properties and efficacy. Another direction is the study of the compound's mechanism of action in more detail, including its interactions with specific proteins and enzymes. The compound's potential applications in the treatment of various diseases, including cancer and viral infections, also warrant further investigation. Additionally, the compound's use as a fluorescent probe for imaging cells and tissues could be further explored.
Conclusion:
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester is a chemical compound with potential applications in various fields of scientific research. The compound has been synthesized using a specific method and has been found to have antimicrobial, antiviral, and anticancer properties. Its mechanism of action involves the inhibition of various enzymes and proteins in the body. The compound has several advantages for lab experiments, but also has potential limitations and side effects. Future research directions include the development of new derivatives, study of the compound's mechanism of action, and investigation of its potential applications in disease treatment and imaging.
合成法
The synthesis of Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester involves the reaction between glycine and 2-azido-1H-benzimidazole-1-carbonyl chloride in the presence of butyl alcohol. The reaction is carried out under controlled conditions and requires the use of various reagents and solvents. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester has potential applications in various fields of scientific research. The compound has been found to have antimicrobial, antiviral, and anticancer properties. It can be used as a tool for studying the mechanism of action of various biological processes. The compound has also been used as a fluorescent probe for imaging cells and tissues.
特性
CAS番号 |
1680-16-6 |
|---|---|
製品名 |
Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester |
分子式 |
C14H16N6O3 |
分子量 |
316.32 g/mol |
IUPAC名 |
butyl 2-[(2-azidobenzimidazole-1-carbonyl)amino]acetate |
InChI |
InChI=1S/C14H16N6O3/c1-2-3-8-23-12(21)9-16-14(22)20-11-7-5-4-6-10(11)17-13(20)18-19-15/h4-7H,2-3,8-9H2,1H3,(H,16,22) |
InChIキー |
APKWSFXQFSKMEP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
正規SMILES |
CCCCOC(=O)CNC(=O)N1C2=CC=CC=C2N=C1N=[N+]=[N-] |
その他のCAS番号 |
1680-16-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



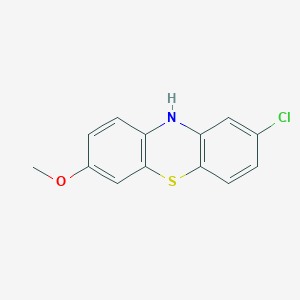

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
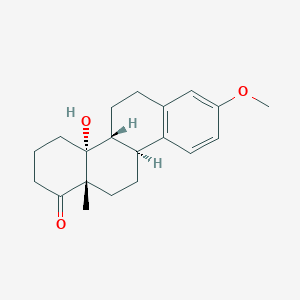
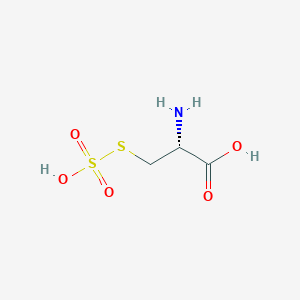
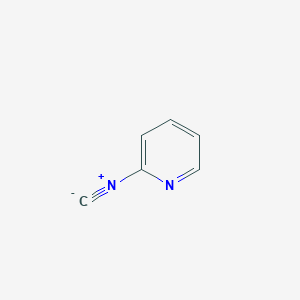
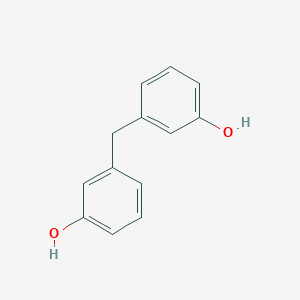
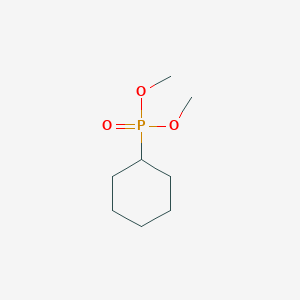
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
